5-bromo-1H-indole-3-carbaldehyde O-allyloxime

Immuno-oncology Enzyme inhibition Indoleamine 2,3-dioxygenase

Select this specific indole-3-carbaldehyde O-allyloxime ether to access unique synthetic and analytical capabilities absent in generic analogs. The 5-bromo handle enables heavy-atom crystallographic phasing via SAD/MAD without additional derivatization, while the O-allyl group unlocks [3+2] cycloaddition pathways to isoxazoline hybrids. Its proven inactivity (IDO1 IC50 > 10,000 nM) makes it an ideal negative control for HTS Z'-factor validation in 384/1536-well formats. The distinct MW (279.13 g/mol) ensures unambiguous LC-MS confirmation during QC. Choose this compound for late-stage Suzuki/Buchwald diversification and to eliminate false-positive screening hits.

Molecular Formula C12H11BrN2O
Molecular Weight 279.137
CAS No. 866155-76-2
Cat. No. B2595689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-3-carbaldehyde O-allyloxime
CAS866155-76-2
Molecular FormulaC12H11BrN2O
Molecular Weight279.137
Structural Identifiers
SMILESC=CCON=CC1=CNC2=C1C=C(C=C2)Br
InChIInChI=1S/C12H11BrN2O/c1-2-5-16-15-8-9-7-14-12-4-3-10(13)6-11(9)12/h2-4,6-8,14H,1,5H2/b15-8+
InChIKeyKRUIVAMDACDYDM-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1H-indole-3-carbaldehyde O-allyloxime (CAS 866155-76-2): A Procurement-Ready Indole Oxime Ether Building Block


5-Bromo-1H-indole-3-carbaldehyde O-allyloxime (CAS 866155-76-2) is a specialized indole-3-carbaldehyde oxime ether derivative with the molecular formula C12H11BrN2O and a molecular weight of 279.13 g/mol . It features a 5-bromoindole core conjugated with an O-allyloxime functional group at the 3-position, combining an electrophilic bromine handle for cross-coupling with an O-allyl moiety capable of participating in subsequent cycloaddition or oxidation reactions [1]. The compound is commercially available from multiple vendors with purities ranging from 90% to 95% .

Why 5-Bromo-1H-indole-3-carbaldehyde O-allyloxime Cannot Be Replaced by In-Class Analogs


Indole-3-carbaldehyde oxime ethers constitute a structurally diverse class where subtle variations in the O-alkyl substituent profoundly alter both physicochemical properties and synthetic utility. The target compound's O-allyl group confers a terminal alkene that enables unique [3+2] cycloaddition pathways to form isoxazolidines and isoxazolines, a reactivity profile absent in the corresponding O-methyl or O-ethyl analogs [1]. Furthermore, the 5-bromo substitution provides a heavy-atom label for X-ray crystallography and a cross-coupling handle for late-stage diversification, features not present in the non-brominated indole-3-carbaldehyde O-allyloxime core. Generic substitution with closely related compounds (e.g., O-methyloxime CAS 294848-84-3, O-ethyloxime CAS 866155-78-4, or the non-brominated parent) would fundamentally alter both the accessible chemical space and the downstream experimental outcomes .

Quantitative Differentiation Evidence for 5-Bromo-1H-indole-3-carbaldehyde O-allyloxime (CAS 866155-76-2)


IDO1 Inhibitory Activity: 5-Bromo-1H-indole-3-carbaldehyde O-allyloxime as a Structurally Defined Negative Control

In a recombinant human IDO1 enzymatic assay, 5-bromo-1H-indole-3-carbaldehyde O-allyloxime (referenced as Example A1b in US11472788) exhibited an IC50 > 10,000 nM, demonstrating negligible inhibition of the target enzyme [1]. In stark contrast, a structurally distinct indole-based IDO1 inhibitor (BDBM223001) tested under identical assay conditions (pH 6.5, 2°C, recombinant human IDO1 with N-terminal His tag purified from E. coli) exhibited an IC50 of 100 nM [2]. This >100-fold difference in potency provides clear quantitative demarcation between an inactive structural analog and a potent inhibitor scaffold.

Immuno-oncology Enzyme inhibition Indoleamine 2,3-dioxygenase Negative control compound

Molecular Weight Differentiation: Physicochemical Distinction from O-Alkyl Oxime Homologs

The O-allyloxime derivative possesses a molecular weight of 279.13 g/mol (C12H11BrN2O), which is measurably higher than the corresponding O-methyloxime (253.10 g/mol, C10H9BrN2O) and O-ethyloxime (267.12 g/mol, C11H11BrN2O) homologs . This difference of 26.03 Da relative to the O-methyl analog and 12.01 Da relative to the O-ethyl analog enables unambiguous mass spectrometric discrimination in reaction monitoring and purity assessment workflows.

Analytical chemistry LC-MS method development Chromatographic separation Compound identification

Synthetic Versatility: Allyloxime as a Precursor to Isoxazoline Heterocycles

Allyloxime ethers, as a functional class, undergo oxidation to generate nitrile oxides in situ, which subsequently participate in [3+2] cycloaddition reactions to yield substituted isoxazolines [1]. This reactivity pathway is fundamentally inaccessible to saturated O-alkyl oxime ethers such as O-methyloxime and O-ethyloxime, which lack the terminal alkene required for nitrile oxide generation and cycloaddition. While direct quantitative yield data for the specific 5-bromoindole derivative is not publicly available, the allyloxime functional group confers a distinct and orthogonal synthetic handle that O-alkyl homologs cannot replicate.

Heterocyclic chemistry Cycloaddition Isoxazoline synthesis Organocatalysis

Structural Basis for Bromine-Mediated Heavy-Atom Derivatization in Crystallography

The 5-bromo substituent (atomic number 35) provides anomalous scattering for X-ray crystallographic phasing via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods. The non-brominated indole-3-carbaldehyde O-allyloxime core lacks this heavy atom and therefore cannot serve as an intrinsic phasing vehicle for crystallographic structure determination. This functional advantage is established through class-level precedent: 3-trifluoroacetyloxime-substituted 5-bromoindole derivatives have been successfully characterized by single-crystal X-ray diffraction, with the bromine atom contributing to unambiguous structural confirmation [1].

X-ray crystallography Structural biology Heavy-atom phasing Absolute configuration determination

Procurement-Relevant Application Scenarios for 5-Bromo-1H-indole-3-carbaldehyde O-allyloxime (CAS 866155-76-2)


IDO1 Inhibitor Screening Assay Development: Use as a Validated Negative Control

Based on the documented IDO1 IC50 > 10,000 nM [1], this compound is ideally suited as a negative control in high-throughput screening campaigns for novel IDO1 inhibitors. It provides a well-characterized, structurally related inactive benchmark against which the potency of hit compounds (e.g., those with IC50 values ≤100 nM, such as BDBM223001 [2]) can be statistically and pharmacologically validated. This application reduces false-positive rates and establishes robust Z'-factor calculations in 384-well or 1536-well plate formats.

Synthetic Methodology: Precursor for 5-Bromoindole-Isoxazoline Hybrid Scaffolds

The O-allyloxime functional group enables organocatalytic oxidation to a nitrile oxide intermediate, which can be trapped in situ via [3+2] cycloaddition with dipolarophiles to generate substituted isoxazolines [1]. This synthetic pathway provides access to 5-bromoindole-isoxazoline hybrid molecules—a chemotype of interest in both medicinal chemistry (kinase inhibitor scaffolds) and agrochemical discovery (isoxazoline-based pesticides). The 5-bromo handle further permits downstream Suzuki-Miyaura or Buchwald-Hartwig diversification after cycloaddition.

X-ray Crystallography: Intrinsic Heavy-Atom Phasing Vehicle

The presence of the 5-bromo substituent (atomic number 35) confers anomalous scattering properties suitable for SAD or MAD phasing in small-molecule and protein-ligand co-crystallography studies [1]. This eliminates the need for additional derivatization steps such as heavy-atom soaking, reducing experimental complexity and potential crystal damage. This application is particularly valuable for determining the absolute configuration of chiral derivatives synthesized from this building block or for solving the structures of protein-ligand complexes where the compound serves as a crystallographic ligand.

Analytical Chemistry: MS-Based Reaction Monitoring and Purity Assessment

The distinct molecular weight of 279.13 g/mol provides unambiguous LC-MS identification of this specific O-allyloxime derivative in the presence of potential synthetic impurities or homologous byproducts (e.g., O-methyloxime at 253.10 g/mol, O-ethyloxime at 267.12 g/mol) [1][2]. This application is essential for quality control in synthetic chemistry workflows, enabling precise quantification of reaction conversion and final product purity using single-quadrupole or triple-quadrupole mass spectrometry coupled with reverse-phase HPLC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-indole-3-carbaldehyde O-allyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.